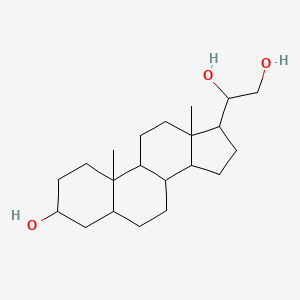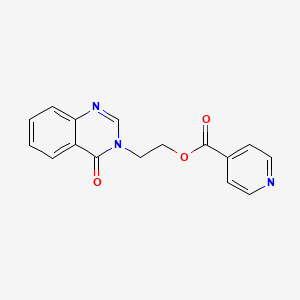![molecular formula C14H12N4O4 B11991803 (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid is an organic compound with the molecular formula C({14})H({12})N({4})O({4}) It is characterized by the presence of a pyrazinylcarbonyl group, a hydrazono linkage, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of 2-pyrazinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
[ \text{2-pyrazinecarboxaldehyde} + \text{hydrazine hydrate} \rightarrow \text{(2-pyrazinylcarbonyl)hydrazone} ]
-
Coupling with Phenoxyacetic Acid: : The hydrazone intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
[ \text{(2-pyrazinylcarbonyl)hydrazone} + \text{phenoxyacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the hydrazono group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the phenoxy group.
Major Products Formed
Oxidation: Formation of oxides or N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structure allows for interactions with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism by which (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazono group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)butyric acid: Contains a butyric acid moiety.
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)benzoic acid: Features a benzoic acid moiety.
Uniqueness
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazinylcarbonyl and hydrazono groups allows for diverse interactions and modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H12N4O4 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-[2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c19-13(20)9-22-12-4-2-1-3-10(12)7-17-18-14(21)11-8-15-5-6-16-11/h1-8H,9H2,(H,18,21)(H,19,20)/b17-7+ |
Clave InChI |
RQCYNGSZJCYVNW-REZTVBANSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)








![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)
